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Compound of Interest

Compound Name: Chloroform

Cat. No.: B151607

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals minimize protein
contamination during chloroform extractions of nucleic acids.

Frequently Asked Questions (FAQS)

Q1: What is the primary cause of protein contamination in a phenol-chloroform extraction?

Al: The most common cause of protein contamination is the aspiration of the protein- and lipid-
containing interphase between the aqueous and organic layers during the transfer of the
agueous phase.[1] Incomplete cell lysis and insufficient denaturation of proteins can also
contribute to contamination.[2]

Q2: What is an acceptable A260/A280 ratio for pure DNA and RNA?

A2: A 260/280 ratio of approximately 1.8 is generally considered "pure" for DNA, while a ratio of
around 2.0 is accepted as "pure” for RNA.[3] Ratios lower than this often indicate the presence
of protein or residual phenol contamination.[3][4]

Q3: Can | still use a sample with a low A260/A280 ratio for downstream applications?

A3: While it depends on the sensitivity of the downstream application, it is generally
recommended to further purify samples with low A260/A280 ratios. Protein contamination can
inhibit enzymatic reactions such as PCR and sequencing.[5]
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Q4: What is the white, fluffy material at the interface between the agueous and organic layers?

A4: This white precipitate is typically composed of denatured proteins.[6] Its presence is a
visual indicator that the extraction is successfully removing proteins from your sample.
However, it is crucial to avoid transferring this material with the aqueous phase.

Q5: How can | improve the separation between the aqueous and organic phases?

A5: The addition of isoamy! alcohol to the chloroform (typically in a 24:1 ratio of
chloroform:isoamyl alcohol) can help to reduce foaming and improve the sharpness of the
interface, making it easier to separate the phases. Using phase-lock gels can also create a
solid barrier between the two phases, preventing interphase contamination.

Troubleshooting Guides
Issue 1: Low A260/A280 Ratio (<1.8 for DNA, <2.0 for
RNA)
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Possible Cause

Recommended Solution

Protein Contamination

Perform a second chloroform extraction to
remove residual proteins.[6] Ensure complete
mixing during the extraction to allow for proper

partitioning of proteins into the organic phase.

For subsequent extractions, be more careful to
avoid aspirating the interphase. Leave a small

amount of the aqueous phase behind to ensure

purity.

Phenol Contamination

After the phenol-chloroform extraction, perform
an additional extraction with chloroform alone to
remove residual phenol from the aqueous

phase.[6]

Ensure complete phase separation by adequate

centrifugation time and speed.

Incomplete Cell Lysis

Optimize your lysis protocol to ensure all cells
are lysed before beginning the extraction. This
may involve longer incubation times or the use

of more potent lysis buffers.[2]

Issue 2: Visible Particulate Matter or Cloudiness in the

Final Sample

Possible Cause

Recommended Solution

Carryover of Insoluble Debris

Centrifuge the final sample at high speed and
carefully transfer the supernatant to a new tube,

leaving any pelleted material behind.

Precipitation of Salts

Ensure that the ethanol washes are performed
correctly to remove residual salts. You can
increase the number of wash steps if salt

contamination is suspected.[4]
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Data Presentation

The following tables summarize data from studies comparing the purity and yield of DNA

extracted by phenol-chloroform methods versus other common techniques.

Table 1. Comparison of DNA Purity (A260/A280 Ratio) Across Different Extraction Methods

Extraction Method

Mean A260/A280 Ratio

Reference

Phenol-Chloroform 1.826 Ghaheri et al., 2016[7]
Salting Out Method 1 1.842 Ghabheri et al., 2016[7]
Salting Out Method 2 1.928 Ghaheri et al., 2016[7]
Commercial Kit 1.857 Ghabheri et al., 2016[7]
Phenol-Chloroform 1.75-1.78 de Oliveira et al., 2020[6]
Commercial Kit 1.83-1.84 de Oliveira et al., 2020[6]

Table 2: Comparison of DNA Yield Across Different Extraction Methods

Extraction Method

Mean DNA Yield (ng/uL)

Reference

Phenol-Chloroform 302.00 Ghabheri et al., 2016[7]
Salting Out Method 1 368.43 Ghaheri et al., 2016[7]
Salting Out Method 2 21.40 Ghabheri et al., 2016[7]
Commercial Kit 24.00 Ghaheri et al., 2016[7]
Phenol-Chloroform (G. gallus o

85.75 de Oliveira et al., 2020[6]
bloodmeal)
Commercial Kit (G. gallus o

27.25 de Oliveira et al., 2020[6]

bloodmeal)

Experimental Protocols
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Protocol 1: Standard Phenol-Chloroform-lsoamyl
Alcohol (PCI) Extraction

o Lysis: Start with your cell or tissue lysate in an appropriate buffer.
» First Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
e Mixing: Vortex vigorously for 15-30 seconds to create an emulsion.

» Phase Separation: Centrifuge at 12,000 x g for 10-15 minutes at 4°C. The mixture will
separate into three phases: a lower organic phase, a middle interphase with precipitated
protein, and an upper aqueous phase containing the nucleic acids.

e Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a
new microfuge tube. Be extremely careful not to disturb the interphase.

o Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold
100% ethanol to the aqueous phase.

 Incubation: Incubate at -20°C for at least one hour to precipitate the nucleic acids.
o Pelleting: Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acids.
e Washing: Carefully discard the supernatant and wash the pellet with 70% ethanol.

e Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate buffer (e.g., TE
buffer or nuclease-free water).

Protocol 2: Optimized PCI Extraction with Second
Chloroform Wash

e Lysis and First Extraction: Follow steps 1-5 from Protocol 1.

e Second Chloroform Extraction: To the recovered aqueous phase, add an equal volume of
Chloroform:lsoamyl Alcohol (24:1).

e Mixing and Phase Separation: Vortex for 15-30 seconds and centrifuge at 12,000 x g for 5-
10 minutes at 4°C.
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e Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge
tube.

e Precipitation, Washing, and Resuspension: Follow steps 6-10 from Protocol 1.

Visualizations
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Caption: Standard and optimized chloroform extraction workflow.
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Low A260/A280 Ratio
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v
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Perform a second
chloroform extraction.
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Caption: Troubleshooting low A260/A280 ratios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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